Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as esterification, amidation, and thioamide formation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(3,5-dimethylphenyl)carbamothioyl]amino}benzoate: Shares a similar core structure but differs in functional groups.
Cellulose 2,3-bis(3,5-dimethylphenyl carbamate)-6-(phenyl carbonate): Another compound with similar functional groups but a different overall structure.
Uniqueness
Methyl 4-({2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of functional groups and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C29H32N2O5S |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
methyl 4-[[2-[(3,5-dimethylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H32N2O5S/c1-18-12-19(2)14-22(13-18)30-29(37)31-11-10-21-15-26(33-3)27(34-4)16-24(21)25(31)17-36-23-8-6-20(7-9-23)28(32)35-5/h6-9,12-16,25H,10-11,17H2,1-5H3,(H,30,37) |
InChI Key |
RGARRFMHSCWZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.